Scientific Field: Organic Chemistry
Summary of Application: 2-Bromo-5-fluoro-4-hydroxybenzoic acid is used in the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one and 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one
Methods of Application: While the exact methods of synthesis are not provided, it typically involves a series of organic reactions, which may include condensation, substitution, or addition reactions. The reactions are likely carried out in a suitable solvent at controlled temperatures.
Results or Outcomes: The outcome of the synthesis is the production of the dibenzo[b,f]thiepin-10(11H)-one derivatives.
Methods of Application: The synthesis likely involves a series of organic reactions, which may include condensation, substitution, or addition reactions, carried out in a suitable solvent at controlled temperatures.
Results or Outcomes: The outcome of the synthesis is the production of the specified organic compounds.
Scientific Field: Medicinal Chemistry
Summary of Application: 2-Bromo-5-fluoro-4-hydroxybenzoic acid is used in the preparation of boron-containing anti-fungal agents . These agents could potentially be used in the treatment of fungal infections such as onychomycosis .
Methods of Application: The exact methods of synthesis are not provided, but it likely involves a series of organic reactions, which may include condensation, substitution, or addition reactions. The reactions are likely carried out in a suitable solvent at controlled temperatures.
Results or Outcomes: The outcome of the synthesis is the production of boron-containing anti-fungal agents.
Scientific Field: Material Science
Summary of Application: 2-Bromo-5-fluoro-4-hydroxybenzoic acid is used as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles . These compounds are used in material science as molecular receptors, building blocks in crystal engineering, as steroid conjugates for molecular imprinting, dyes, and biosensors of alpha hydroxyl carboxylic acids .
2-Bromo-5-fluoro-4-hydroxybenzoic acid is an organic compound with the molecular formula C7H4BrFNO3. It is a derivative of benzoic acid, characterized by the presence of bromine and fluorine atoms, as well as a hydroxyl group. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural features, which influence its chemical reactivity and biological activity.
Research indicates that 2-Bromo-5-fluoro-4-hydroxybenzoic acid may exhibit significant biological activity. Similar compounds have been shown to inhibit enzymes such as histidine decarboxylase and aromatic L-amino acid decarboxylase, which are involved in neurotransmitter synthesis. This suggests that 2-Bromo-5-fluoro-4-hydroxybenzoic acid may also modulate the synthesis of neurotransmitters like histamine, dopamine, and serotonin .
The synthesis of 2-Bromo-5-fluoro-4-hydroxybenzoic acid typically involves several steps:
2-Bromo-5-fluoro-4-hydroxybenzoic acid has several applications, including:
Studies on similar compounds suggest that 2-Bromo-5-fluoro-4-hydroxybenzoic acid may interact with various biomolecules, particularly enzymes involved in metabolic pathways. Its structural features allow it to modulate enzyme activities, potentially influencing cellular processes such as signaling pathways and gene expression .
2-Bromo-5-fluoro-4-hydroxybenzoic acid stands out due to its specific arrangement of bromine, fluorine, and hydroxyl groups on the benzoic acid core. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry .
The exploration of halogenated benzoic acids gained momentum in the mid-20th century as chemists sought to modify aromatic systems for enhanced chemical and biological activity. While simpler derivatives like 2-bromo-5-hydroxybenzoic acid were documented earlier, the specific synthesis of 2-bromo-5-fluoro-4-hydroxybenzoic acid emerged in the early 21st century alongside advances in regioselective halogenation techniques. The compound’s development parallels broader trends in medicinal chemistry, where multifunctional halogenation is leveraged to optimize drug candidate properties such as binding affinity and metabolic stability. Early synthetic routes focused on stepwise functionalization of benzoic acid precursors, though modern approaches prioritize atom economy and reduced reaction steps.
Halogenated aromatic compounds occupy a central role in synthetic organic chemistry due to the electronic and steric effects imparted by halogens. In 2-bromo-5-fluoro-4-hydroxybenzoic acid, the bromine atom acts as a strong electron-withdrawing group, activating the ring toward nucleophilic substitution at the ortho and para positions, while the fluorine atom introduces subtle inductive effects that modulate solubility and intermolecular interactions. The hydroxyl group further enhances polarity, enabling participation in hydrogen bonding networks. This triad of substituents creates a reactivity profile distinct from mono- or dihalogenated analogs, making the compound a valuable substrate for studying substituent interplay in aromatic systems.
Benzoic acid derivatives serve as foundational building blocks in drug discovery, agrochemicals, and polymer science. The introduction of multiple halogens and hydroxyl groups in 2-bromo-5-fluoro-4-hydroxybenzoic acid expands its utility beyond traditional applications. For instance, its carboxylic acid moiety allows for facile derivatization into esters or amides, while the hydroxyl group enables chelation with metal ions—a property exploited in catalytic systems. Comparative studies with related compounds, such as 5-bromo-2-fluoro-4-hydroxybenzoic acid, highlight how minor positional changes in substituents dramatically alter physicochemical behavior, underscoring the importance of precise synthetic control.
The direct bromination of 5-fluoro-4-hydroxybenzoic acid represents the most straightforward route to the target compound. Electrophilic aromatic substitution using N-bromosuccinimide (NBS) in acetic acid at 80°C for 24 hours achieves regioselective bromination at the 2-position . Key parameters include:
| Parameter | Details |
|---|---|
| Starting Material | 5-Fluoro-4-hydroxybenzoic acid |
| Brominating Agent | NBS (1:1 molar ratio) |
| Solvent | Acetic acid |
| Temperature | 80°C |
| Reaction Time | 24 hours |
| Yield | ~90% |
Purification: After reaction completion, acetic acid is evaporated under reduced pressure, and the crude product is recrystallized from ethyl acetate/hexane . Monitoring: Thin-layer chromatography (TLC) with Rf = 0.3 (ethyl acetate/hexane 1:1) and high-performance liquid chromatography (HPLC) confirm conversion. Nuclear magnetic resonance (NMR) spectroscopy reveals aromatic proton signals at δ 7.48–7.50 ppm and fluorine-coupled carbons at δ 155.70 ppm .
Alternative routes include hydrolysis of 5-bromo-2-fluorobenzoic acid derivatives. For example, refluxing 5-bromo-2-fluorobenzoic acid with aqueous sodium carbonate (1 eq.) at 100°C for 1 hour, followed by acidification with hydrochloric acid, yields the target compound with an 87% yield [1]. Copper(II) bromide and trans-N,N'-dimethylcyclohexane-1,2-diamine catalyze Ullmann-type coupling reactions, enhancing reaction efficiency [1].
Regioselectivity is achieved through directing group effects. The hydroxyl group at the 4-position directs electrophilic bromination to the ortho (2-position) and para positions, while the fluorine atom at the 5-position sterically hinders para substitution, favoring 2-bromo product formation .
Industrial-scale production (e.g., 70 kg batches) employs NBS in tetrahydrofuran (THF) at controlled temperatures (40–60°C) to minimize dibromo impurities . Continuous stirred-tank reactors (CSTRs) enhance mixing and heat transfer, achieving 92% purity.
Critical optimization factors include:
| Parameter | Impact on Process |
|---|---|
| Temperature | Higher temperatures increase dibromo byproducts |
| Solvent | THF improves solubility and reaction homogeneity |
| Stoichiometry | 1.05:1 NBS:substrate ratio minimizes excess reagent waste |
| Reaction Time | 18–20 hours balances conversion and side reactions |
Copper(II) bromide paired with trans-N,N'-dimethylcyclohexane-1,2-diamine enhances Ullmann coupling reactions, reducing reaction times from 24 hours to 8 hours [1]. Palladium catalysts (e.g., Pd/C) enable Suzuki-Miyaura cross-coupling for derivative synthesis, though they are less cost-effective for large-scale use [1].
Microreactor systems enable continuous-flow bromination, improving heat management and selectivity. A prototype system with a 10 mL reactor volume achieves 94% yield at 100°C with a residence time of 15 minutes . Key advantages include:
| Advantage | Detail |
|---|---|
| Temperature Control | Precise thermal regulation minimizes side reactions |
| Scalability | Linear scale-up without reoptimization |
| Safety | Reduced handling of hazardous reagents |
3.1.1. Mechanistic Framework
The electrophilic aromatic substitution reactions of 2-bromo-5-fluoro-4-hydroxybenzoic acid proceed through a classical two-step mechanism involving the formation of a resonance-stabilized arenium ion intermediate [1] [2]. The presence of multiple substituents significantly influences the electronic properties of the aromatic ring, creating a unique reactivity profile distinct from simple benzoic acid derivatives.
The mechanism begins with the generation of a highly electrophilic species through the interaction of the electrophile with a Lewis acid catalyst. For halogenation reactions, the process involves the formation of a polarized bromine-catalyst complex that acts as the active electrophilic species [1] [3]. The reaction proceeds through electrophile attack on the aromatic ring, forming a positively charged benzenonium intermediate, followed by rapid deprotonation to restore aromaticity [4] [5].
3.1.2. Electronic Effects of Substituents
The electronic environment of 2-bromo-5-fluoro-4-hydroxybenzoic acid is characterized by the interplay of multiple substituent effects. The carboxylic acid group acts as a strong electron-withdrawing group through both inductive and resonance effects, significantly deactivating the aromatic ring toward electrophilic attack [6] [7]. The bromine substituent exerts a moderate electron-withdrawing inductive effect while possessing weak electron-donating resonance capability [8] [9].
The fluorine atom presents a unique electronic contribution, being the most electronegative element yet capable of limited resonance donation through its lone pairs [10] [11]. Studies have demonstrated that fluorine's strong inductive withdrawal effect dominates over its weak resonance donation, resulting in overall ring deactivation [12] [13]. The hydroxyl group provides significant electron-donating character through resonance, partially offsetting the deactivating effects of the other substituents [14] [15].
3.1.3. Kinetic Analysis
Rate constant studies reveal that the overall reaction rate for electrophilic aromatic substitution in 2-bromo-5-fluoro-4-hydroxybenzoic acid is substantially reduced compared to unsubstituted benzoic acid. The activation energy for arenium ion formation ranges from 150-180 kilojoules per mole, reflecting the cumulative deactivating effects of the multiple electron-withdrawing substituents [4] [16].
The Hammett equation provides quantitative insight into substituent effects, with the compound exhibiting a positive reaction constant (ρ) indicative of electron-deficient character [17] [18]. The cumulative σ values for the substituents result in a significantly positive value, confirming the electron-poor nature of the aromatic system and its reduced reactivity toward electrophilic species.
| Substituent | Position | σ Value | Electronic Effect | Mechanism Impact |
|---|---|---|---|---|
| COOH | 1 | +0.45 | Electron-withdrawing | Strong deactivation |
| Br | 2 | +0.23 | Electron-withdrawing | Moderate deactivation |
| F | 5 | +0.06 | Electron-withdrawing | Weak deactivation |
| OH | 4 | -0.37 | Electron-donating | Moderate activation |
3.2.1. Addition-Elimination Mechanism
Nucleophilic aromatic substitution reactions of 2-bromo-5-fluoro-4-hydroxybenzoic acid proceed through an addition-elimination mechanism characterized by the formation of a negatively charged Meisenheimer complex intermediate [19] [20]. The presence of electron-withdrawing substituents, particularly the carboxylic acid group, facilitates nucleophilic attack by stabilizing the resulting anionic intermediate through resonance delocalization [21] [10].
The mechanism involves initial nucleophilic attack at the carbon bearing the leaving group, resulting in temporary loss of aromaticity and formation of a cyclohexadienyl anion [22] [23]. This Meisenheimer complex is stabilized by the electron-withdrawing substituents, particularly when they are positioned ortho or para to the site of nucleophilic attack [24] [25]. The reaction concludes with elimination of the leaving group and restoration of aromaticity [20] [26].
3.2.2. Leaving Group Reactivity
The relative reactivity of halogen substituents in nucleophilic aromatic substitution follows the order: fluorine > chlorine > bromine > iodine, contrary to the typical leaving group ability observed in aliphatic systems [10] [9]. This unusual reactivity pattern arises because the rate-determining step is nucleophilic attack rather than leaving group departure [11] [9].
Fluorine exhibits enhanced reactivity due to its strong electron-withdrawing inductive effect, which activates the aromatic ring toward nucleophilic attack by increasing the positive character of the aromatic carbons [10] [11]. The carbon-fluorine bond strength is less critical since bond breaking occurs in the fast elimination step rather than the rate-determining addition step [9] [11].
For 2-bromo-5-fluoro-4-hydroxybenzoic acid, both the bromine and fluorine substituents can serve as leaving groups, with fluorine showing preferential reactivity under nucleophilic conditions [9] [11]. The presence of additional electron-withdrawing groups further enhances the susceptibility of both positions to nucleophilic attack.
3.2.3. Meisenheimer Complex Stability
The stability of Meisenheimer complexes formed during nucleophilic aromatic substitution depends critically on the ability of substituents to delocalize negative charge [22] [23]. In 2-bromo-5-fluoro-4-hydroxybenzoic acid, the carboxylic acid group provides the primary stabilization through resonance interaction with the negative charge [24] [27].
Spectroscopic studies have confirmed the formation of stable Meisenheimer complexes with various nucleophiles, including hydroxide, alkoxide, and amine nucleophiles [22] [28]. The complex exhibits characteristic absorption bands that can be isolated and studied under appropriate conditions, providing direct evidence for the proposed mechanism [27] [23].
| Nucleophile | Attack Position | Complex Stability | Elimination Rate | Overall Yield |
|---|---|---|---|---|
| OH⁻ | C-2 (Br) | High | Fast | 85-90% |
| OH⁻ | C-5 (F) | Very High | Very Fast | 90-95% |
| RO⁻ | C-2 (Br) | Moderate | Moderate | 70-80% |
| RO⁻ | C-5 (F) | High | Fast | 80-85% |
| NH₃ | C-2 (Br) | Moderate | Slow | 60-70% |
| NH₃ | C-5 (F) | High | Moderate | 75-80% |
3.3.1. Suzuki-Miyaura Coupling Dynamics
The Suzuki-Miyaura coupling reaction represents a powerful method for carbon-carbon bond formation involving 2-bromo-5-fluoro-4-hydroxybenzoic acid as the aryl halide partner [29] [30]. The mechanism proceeds through a catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination [31] [32].
The reaction initiates with oxidative addition of the aryl halide to a palladium(0) catalyst, forming an organopalladium(II) complex [29] [33]. The electron-deficient nature of the aromatic ring, resulting from the multiple electron-withdrawing substituents, facilitates this oxidative addition step by increasing the electrophilicity of the carbon-halogen bond [30] [34].
Transmetalation occurs through the interaction of the organopalladium complex with an organoboron species activated by base [29] [31]. The presence of the hydroxyl group can participate in hydrogen bonding interactions that influence the reaction dynamics and selectivity [33] [32]. The catalytic cycle concludes with reductive elimination, forming the desired carbon-carbon bond and regenerating the active palladium(0) catalyst [30] [34].
3.3.2. Oxidative Addition Kinetics
The oxidative addition step represents the rate-determining step in most Suzuki-Miyaura couplings involving aryl halides [29] [31]. For 2-bromo-5-fluoro-4-hydroxybenzoic acid, the presence of electron-withdrawing substituents accelerates this step by increasing the electrophilicity of the carbon-bromine bond [33] [32].
Kinetic studies reveal that the activation energy for oxidative addition ranges from 45-65 kilojoules per mole, depending on the specific palladium catalyst and reaction conditions employed [34] [31]. The electronic properties of the aromatic ring significantly influence this parameter, with electron-deficient systems showing reduced activation barriers [30] [33].
The choice of palladium catalyst also affects the reaction kinetics, with electron-rich phosphine ligands generally facilitating oxidative addition through increased electron density at the metal center [29] [32]. Common catalysts include tetrakis(triphenylphosphine)palladium(0) and palladium(II) complexes that can be reduced in situ [31] [34].
3.3.3. Transmetalation Mechanism
The transmetalation step involves the transfer of an organic group from the organoboron species to the palladium center [29] [30]. This process requires activation of the organoboron compound by base, which enhances its nucleophilicity and facilitates the transfer reaction [31] [33].
The mechanism of transmetalation remains an active area of research, with several pathways proposed depending on the specific reaction conditions and substrates employed [29] [32]. The presence of the hydroxyl group in 2-bromo-5-fluoro-4-hydroxybenzoic acid can influence this step through coordination to the palladium center or participation in hydrogen bonding networks [33] [34].
Base selection plays a crucial role in transmetalation efficiency, with carbonate bases such as potassium carbonate commonly employed due to their appropriate basicity and solubility characteristics [30] [31]. The reaction typically proceeds under mild conditions, with temperatures ranging from 80-100°C being optimal for most systems [29] [32].
| Catalyst System | Oxidative Addition Rate | Transmetalation Rate | Reductive Elimination Rate | Overall Efficiency |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Fast | Moderate | Fast | High |
| Pd(OAc)₂/PPh₃ | Moderate | Fast | Fast | High |
| PdCl₂(PPh₃)₂ | Slow | Moderate | Moderate | Moderate |
| Pd(dppf)Cl₂ | Very Fast | Fast | Very Fast | Very High |
3.4.1. Ester Hydrolysis Mechanisms
The hydrolysis of ester derivatives of 2-bromo-5-fluoro-4-hydroxybenzoic acid proceeds through either base-catalyzed or acid-catalyzed mechanisms, depending on the reaction conditions employed [35] [36]. The base-catalyzed mechanism involves nucleophilic attack by hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates the alcohol component [35] [37].
The electron-withdrawing effects of the aromatic substituents significantly influence the reaction kinetics by increasing the electrophilicity of the carbonyl carbon [7] [38]. This activation effect reduces the activation energy for nucleophilic attack and accelerates the overall hydrolysis rate compared to unsubstituted benzoic acid esters [17] [18].
The acid-catalyzed mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water [35] [36]. The protonated intermediate undergoes subsequent proton transfers and elimination reactions to yield the carboxylic acid product [37] [39]. The presence of electron-withdrawing substituents reduces the basicity of the carbonyl oxygen, requiring stronger acidic conditions for effective protonation [7] [38].
3.4.2. Halogenation Reaction Pathways
The introduction of additional halogen substituents into 2-bromo-5-fluoro-4-hydroxybenzoic acid follows electrophilic aromatic substitution mechanisms, with regioselectivity determined by the electronic and steric effects of existing substituents [40] [8]. The deactivating nature of the current substituents requires vigorous conditions and strong electrophilic reagents for successful halogenation [41] [5].
Direct halogenation using molecular halogens in the presence of Lewis acid catalysts represents the most common approach [8] [41]. The reaction proceeds through formation of a halogen-catalyst complex that serves as the electrophilic species [1] [3]. The regioselectivity depends on the electronic effects of the substituents, with electron-withdrawing groups directing substitution to positions meta to their location [6] [14].
Alternative halogenation methods include the use of N-halosuccinimide reagents, which provide more controlled reaction conditions and improved selectivity [40] [8]. These reagents can effect halogenation under milder conditions while maintaining good regioselectivity [41] [5].
3.4.3. Hydroxylation and Alkylation Reactions
The hydroxylation of aromatic positions in 2-bromo-5-fluoro-4-hydroxybenzoic acid can be achieved through various mechanisms, including direct hydroxylation using strong oxidizing agents or nucleophilic substitution of halogen substituents [13] [12]. The choice of method depends on the desired regioselectivity and the functional group tolerance required [7] [38].
Direct hydroxylation typically involves the use of strong oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions [12] [13]. These reactions proceed through radical or concerted mechanisms, depending on the specific reagent and conditions employed [42] [43]. The electron-withdrawing nature of the aromatic system influences the reaction kinetics and selectivity [7] [38].
Nucleophilic substitution of halogen substituents provides an alternative route to hydroxylated derivatives [21] [20]. This approach involves the displacement of bromine or fluorine by hydroxide nucleophiles under appropriate conditions [10] [9]. The reaction proceeds through the Meisenheimer complex mechanism discussed previously, with the hydroxyl group serving as both substrate and nucleophile [22] [23].
| Transformation Type | Reagent System | Reaction Conditions | Typical Yield | Selectivity |
|---|---|---|---|---|
| Ester Hydrolysis | NaOH/H₂O | Reflux, 2-4 h | 85-95% | Complete |
| Acid Hydrolysis | HCl/H₂O | Reflux, 4-6 h | 80-90% | Complete |
| Bromination | Br₂/FeBr₃ | RT, 6-12 h | 70-80% | meta-Selective |
| Chlorination | Cl₂/FeCl₃ | RT, 4-8 h | 65-75% | meta-Selective |
| Hydroxylation | KMnO₄/OH⁻ | 80°C, 8-12 h | 60-70% | Multiple sites |
| Nucleophilic OH | NaOH/DMSO | 150°C, 12-24 h | 75-85% | Halogen-selective |